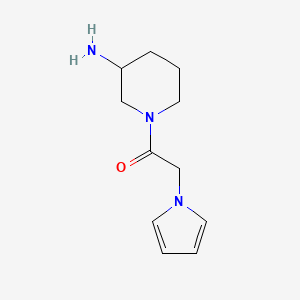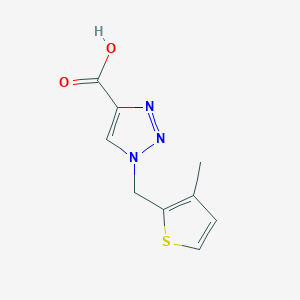
1-cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-Cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C11H17N3O2. It is a derivative of 1H-1,2,3-triazole .
Molecular Structure Analysis
The molecular structure of 1-cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid is characterized by a triazole ring attached to a cyclooctyl group and a carboxylic acid group. The exact structural details can be obtained through techniques such as NMR and MS analysis .Scientific Research Applications
Ruthenium-Catalyzed Synthesis of Triazole-Based Scaffolds
The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates provides a foundation for creating peptidomimetics or biologically active compounds using the triazole scaffold. This approach overcomes the Dimroth rearrangement issue, showcasing the versatility of triazole compounds in drug design and development (Ferrini et al., 2015).
Solid Phase Synthesis of Peptidotriazoles
The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase introduces a novel way to incorporate 1,4-substituted [1,2,3]-triazoles into peptide backbones or side chains, demonstrating the utility of triazoles in peptide synthesis and potentially expanding the toolkit for designing novel biologically active peptides (Tornøe et al., 2002).
Crystal and Molecular Structures of Triazole Derivatives
Research on the crystal and molecular structures of triazole derivatives, such as 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole and methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, provides essential insights into the electronic structure and potential reactivity or interaction patterns of triazole-containing molecules (Boechat et al., 2010).
Antimicrobial Activity of Substituted Triazoles
The synthesis and characterization of substituted 1,2,3-triazoles and their antimicrobial activity highlight the potential of triazole derivatives in developing new antimicrobial agents. This application is crucial in the ongoing search for new treatments for bacterial and fungal infections (Holla et al., 2005).
Synthesis and Transformations of Triazoles
The synthesis and selected transformations of triazole compounds, such as 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones, showcase the chemical versatility and potential application of triazoles in creating a wide array of biologically relevant molecules (Pokhodylo et al., 2009).
Future Directions
properties
IUPAC Name |
1-cyclooctyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c15-11(16)10-8-14(13-12-10)9-6-4-2-1-3-5-7-9/h8-9H,1-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXKMJXCIWDSLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















